molecular formula C11H17N3 B14052554 4-Methyl-3-(piperazin-1-yl)aniline

4-Methyl-3-(piperazin-1-yl)aniline

Cat. No.: B14052554
M. Wt: 191.27 g/mol
InChI Key: GTUIQIUWIGWFEH-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, where the aniline ring is substituted with a piperazine ring and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(piperazin-1-yl)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or piperazine ring.

Scientific Research Applications

4-Methyl-3-(piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the central nervous system. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(piperazin-1-yl)aniline is unique due to the specific positioning of the methyl group and the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-3-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3

InChI Key

GTUIQIUWIGWFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCNCC2

Origin of Product

United States

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